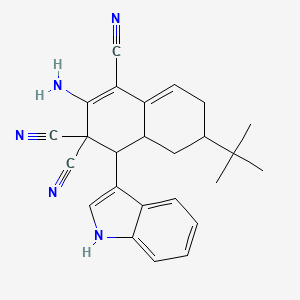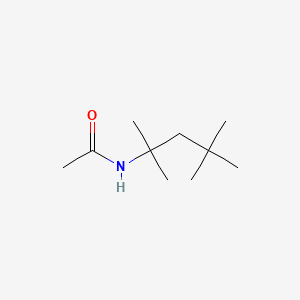![molecular formula C25H17ClN2O2S B11092470 (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11092470.png)
(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the thiazolidine ring with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl Cyanide: A simpler compound with similar functional groups but lacking the thiazolidine ring.
Benzyl Cyanide: Another related compound with a benzyl group and a cyanide group.
Uniqueness
1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE is unique due to its complex structure, which includes multiple functional groups and a thiazolidine ring
Properties
Molecular Formula |
C25H17ClN2O2S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C25H17ClN2O2S/c26-21-14-8-7-11-18(21)15-22-24(30)28(19-12-5-2-6-13-19)25(31-22)20(16-27)23(29)17-9-3-1-4-10-17/h1-14,22H,15H2/b25-20- |
InChI Key |
BBKZXAMXNJMUHF-QQTULTPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11092388.png)
![(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11092402.png)
![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11092403.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11092408.png)
![N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide](/img/structure/B11092417.png)
![4-[1,3-Benzodioxol-5-yl(dimorpholin-4-ylphosphoryl)methyl]morpholine](/img/structure/B11092425.png)
![Morpholin-4-yl(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)methanone](/img/structure/B11092427.png)

![Ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11092461.png)
![N-(2-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B11092466.png)
![[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]propanedinitrile](/img/structure/B11092478.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11092479.png)

![Propanamide, N-[1,1-di(trifluoromethyl)-1-(5-hydroxy-3-methyl-1-phenyl-4-pyrazolyl)methyl]-](/img/structure/B11092488.png)
